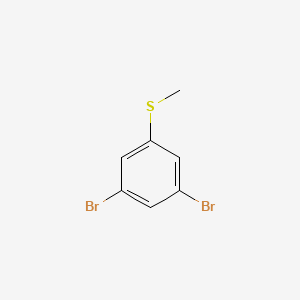
1,3-Dibrom-5-(methylthio)benzol
Übersicht
Beschreibung
1,3-Dibromo-5-(methylthio)benzene is an organic compound with the molecular formula C7H6Br2S. It consists of a benzene ring substituted with two bromine atoms at the 1 and 3 positions and a methylthio group at the 5 position . This compound is used in various chemical reactions and has applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
It’s known that brominated compounds often interact with various biological targets, influencing their function .
Mode of Action
Brominated compounds like this are often involved in electrophilic aromatic substitution reactions . In such reactions, the bromine atom acts as a leaving group, allowing the compound to form new bonds with its targets .
Biochemical Pathways
It’s known that brominated compounds can participate in various biochemical reactions, including suzuki–miyaura coupling . This reaction is a type of cross-coupling reaction used to form carbon-carbon bonds, a fundamental process in organic chemistry .
Pharmacokinetics
The compound has a molecular weight of 282 , which may influence its absorption and distribution. Its physical form is liquid, and it has a storage temperature of 2-8°C .
Result of Action
Given its potential involvement in suzuki–miyaura coupling , it may play a role in the formation of carbon-carbon bonds, influencing the structure and function of various molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Dibromo-5-(methylthio)benzene. For instance, its stability may be affected by temperature, as suggested by its storage conditions . Additionally, its efficacy and action could be influenced by the presence of other compounds, pH, and other environmental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-(methylthio)benzene can be synthesized through several methods. One common approach involves the bromination of 5-(methylthio)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of 1,3-dibromo-5-(methylthio)benzene often involves large-scale bromination reactions using bromine or other brominating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromo-5-(methylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation of the methylthio group yields sulfoxides or sulfones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibromo-5-(methylthio)benzene: The compound itself.
1,3-Dibromo-5-(methylsulfanyl)benzene: A similar compound with a slightly different sulfur-containing group.
1,3-Dibromo-5-(ethylthio)benzene: A compound with an ethylthio group instead of a methylthio group.
Uniqueness
1,3-Dibromo-5-(methylthio)benzene is unique due to its specific substitution pattern and the presence of both bromine and methylthio groups. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis compared to other similar compounds .
Eigenschaften
IUPAC Name |
1,3-dibromo-5-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2S/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAQYBZJADFVPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597358 | |
| Record name | 1,3-Dibromo-5-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141938-37-6 | |
| Record name | 1,3-Dibromo-5-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
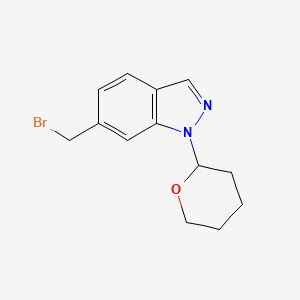
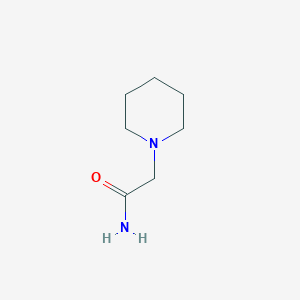
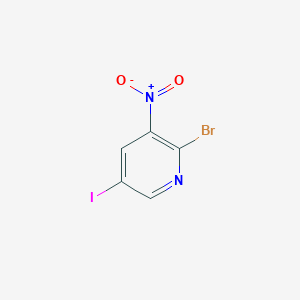
![1,3-Thiazol-5-ylmethyl N-[5-[(2-amino-3-methylbutanoyl)amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate;hydrochloride](/img/structure/B1288179.png)
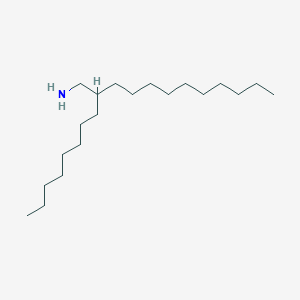
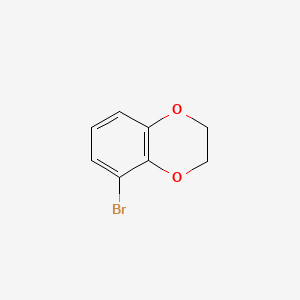
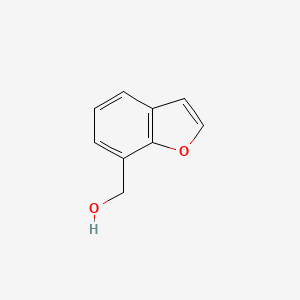
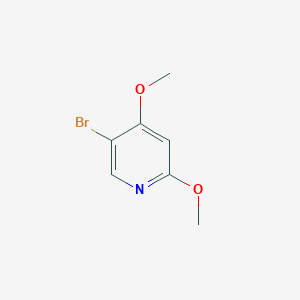


![3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid](/img/structure/B1288191.png)

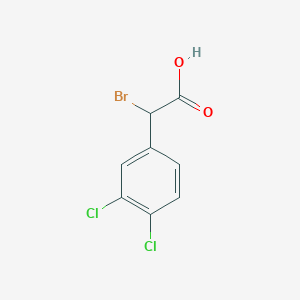
![2-Bromo-5-chlorobenzo[d]thiazole](/img/structure/B1288203.png)
